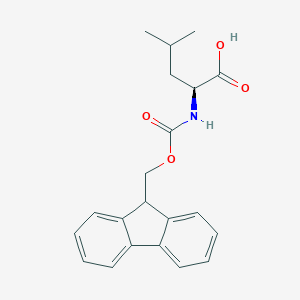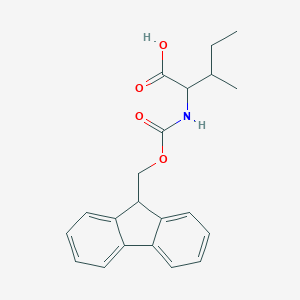
Fmoc-Bpa-OH
描述
Fmoc-Bpa-OH is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzoylphenyl moiety. These structural elements contribute to its reactivity and functionality in different chemical environments.
科学研究应用
Fmoc-Bpa-OH has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
Fmoc-Bpa-OH, also known as Fmoc-L-4-Benzoylphenylalanine, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-benzoylphenyl)propanoic acid, or Fmoc-4-benzoyl-L-phenylalanine, is a phenylalanine derivative . This compound has been used in various biochemical applications, including peptide synthesis .
Target of Action
It’s known that amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
It’s known that this compound is used in the synthesis of peptides . In this context, it’s likely that this compound interacts with its targets by incorporating into peptide chains during synthesis, thereby influencing the structure and function of the resulting peptides.
Biochemical Pathways
Given its role in peptide synthesis, it can be inferred that this compound may influence various biochemical pathways depending on the specific peptides it helps to synthesize .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific peptides it helps to synthesize. As such, these effects could vary widely. For instance, if this compound is used to synthesize a peptide that acts as a receptor agonist, the result of its action could be the activation of that receptor and the downstream effects thereof .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect the efficiency of peptide synthesis . Furthermore, the presence of other reactive species in the environment could potentially interfere with the peptide synthesis process.
生化分析
Biochemical Properties
Fmoc-Bpa-OH: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides for photoconjugation and photolabeling studies . The compound interacts with various enzymes, proteins, and other biomolecules through its benzoylphenylalanine moiety, which can form covalent bonds upon exposure to UV light. This photoreactivity allows This compound to be used as a photoaffinity label, enabling researchers to study the binding interactions and conformational changes of target proteins. The Fmoc group serves as a protective group during peptide synthesis, ensuring the selective reaction of the amino acid residues.
Molecular Mechanism
The molecular mechanism of This compound involves its ability to form covalent bonds with biomolecules upon UV light exposure. This photoreactivity is attributed to the benzoylphenylalanine moiety, which generates a biradical species that can insert into C-H bonds of target molecules . This property makes This compound an effective tool for studying protein-protein interactions, enzyme-substrate binding, and other molecular interactions. The Fmoc group provides stability during peptide synthesis and can be removed under mild conditions to reveal the free amino acid for further reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable when stored at 2-8°C, but prolonged exposure to light and air can lead to degradation . In in vitro and in vivo studies, the long-term effects of This compound on cellular function depend on the duration and intensity of UV exposure, as well as the specific cellular context. Researchers must carefully control experimental conditions to ensure reproducible results.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Bpa-OH typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fmoc Protection:
Coupling Reaction: The protected amino acid is then coupled with 4-benzoylphenylacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and efficiency. This includes the use of automated synthesis equipment, large-scale reactors, and continuous flow processes to streamline production.
化学反应分析
Types of Reactions
Fmoc-Bpa-OH undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to convert the benzoyl group to a benzyl group.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group may yield benzoic acid derivatives, while reduction can produce benzyl-substituted compounds.
相似化合物的比较
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the benzoyl group, resulting in different reactivity and applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a benzoyl group, affecting its chemical properties.
Uniqueness
Fmoc-Bpa-OH is unique due to the presence of both the Fmoc protecting group and the benzoylphenyl moiety. This combination imparts distinct reactivity and functionality, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(2S)-3-(4-benzoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOBJKCXNRQOGA-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557768 | |
| Record name | 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117666-96-3 | |
| Record name | 4-Benzoyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Fmoc-4-benzoyl-L-phenylalanine used in this study on PA1b and V-ATPase?
A1: The researchers incorporated Fmoc-4-benzoyl-L-phenylalanine, which contains a photoreactive benzophenone group, into PA1b at position 12. This allowed them to perform photoaffinity labeling. [] This technique uses UV light to covalently link the modified PA1b to nearby subunits within the V-ATPase complex upon binding. This helped identify which subunits of V-ATPase interact directly with PA1b. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)












